PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted is a complex chemical compound with the CAS number 480439-49-4. It belongs to the class of polyhedral oligomeric silsesquioxanes (POSS), which are characterized by their unique cage-like structure. The molecular formula of this compound is , and it has a molecular weight of approximately 949.64 g/mol. The compound is known for its thermal stability and mechanical properties, making it suitable for various applications in materials science and biology .
The compound features multiple functional groups, including propoxy and heptaisobutyl substituents, which contribute to its solubility in organic solvents like acetone and its melting point range of 117-123 °C . The structure includes eight silicon atoms arranged in a silsesquioxane framework, which enhances the compound's unique properties compared to traditional organic compounds.
There is no known information regarding a specific mechanism of action for this compound.
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. These reactions are typically conducted under controlled conditions to ensure specificity and yield .
The synthesis of PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted typically involves several steps:
PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted shares similarities with other POSS compounds but exhibits unique characteristics due to its specific substituents. Here are some similar compounds for comparison:
Compound Name | CAS Number | Unique Features |
---|---|---|
PSS-Vinyl-Heptaisobutyl Substituted | 444315-18-8 | Contains vinyl groups that enhance polymerization |
PSS-Octamethyl Substituted | 17865859 | Features octamethyl substituents for different solubility properties |
PSS-(2,3-Propanediol)propoxy-octaisobutyl | Not specified | Similar functional groups but with octaisobutyl instead |
The uniqueness of PSS-(2,3-Propanediol)propoxy-heptaisobutyl substituted lies in its specific arrangement of propoxy and heptaisobutyl groups, which influence its solubility and interaction properties compared to other POSS derivatives .
The compound adheres to the general POSS formula R₈Si₈O₁₂, where seven R groups are isobutyl (–C(CH₃)₂CH₂), and one is a propoxy-2,3-propanediol moiety (–OCH₂CH(OH)CH₂OH). This configuration creates a nanoscale inorganic core (1.5–3 nm diameter) surrounded by organic substituents, balancing rigidity and reactivity.
Table 1: Comparative Analysis of POSS Derivatives
The propanediol group introduces hydroxyl functionalities, enabling hydrogen bonding and covalent cross-linking with polyols or epoxides. This contrasts with nonpolar isobutyl groups, which enhance solubility in hydrocarbon matrices.
The synthesis of isobutyl-substituted POSS derivatives began with corner-capping reactions of trisilanol precursors. For example, trisilanol reacts with isobutyltrimethoxysilane to form octaisobutyl-POSS, a foundational material for later derivatives.
Key milestones include:
Incorporation of PSS-(2,3-propanediol)propoxy-heptaisobutyl POSS into polymers reduces surface energy significantly. For example, cross-linked methacrylate composites with 30 wt% POSS exhibit surface energy as low as 16 mN/m, compared to 29 mN/m for unmodified polymers. The silica cage improves thermal stability, with decomposition temperatures exceeding 300°C in oxidative environments.
Table 2: Performance Metrics of POSS-Modified Polymers
Property | Neat Polymer | 30 wt% POSS Composite | Improvement |
---|---|---|---|
Glass Transition (°C) | 70 | 55 | ↓15% |
Surface Energy (mN/m) | 29 | 16 | ↓45% |
Thermal Stability (°C) | 250 | 320 | ↑28% |